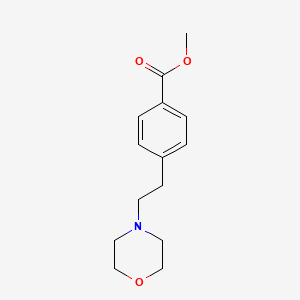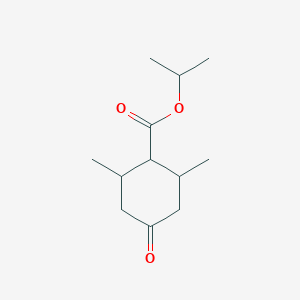
Methyl 4-(2-morpholin-4-ylethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-morpholin-4-ylethyl)benzoate is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate typically involves the reaction of 4-(2-bromoethyl)benzoic acid with morpholine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-morpholin-4-ylethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(2-morpholin-4-ylethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials
Mécanisme D'action
The mechanism of action of Methyl 4-(2-morpholin-4-ylethyl)benzoate involves its interaction with specific molecular targets. The morpholine group can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(2-bromoethyl)benzoate: A precursor in the synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate.
Methyl 4-(2-aminoethyl)benzoate: Similar structure but with an amino group instead of a morpholine group.
Methyl 4-(2-hydroxyethyl)benzoate: Similar structure but with a hydroxy group instead of a morpholine group.
Uniqueness
This compound is unique due to the presence of the morpholine group, which imparts specific chemical and biological properties. The morpholine group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
methyl 4-(2-morpholin-4-ylethyl)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-17-14(16)13-4-2-12(3-5-13)6-7-15-8-10-18-11-9-15/h2-5H,6-11H2,1H3 |
Clé InChI |
RLKKVXJIQJPAQD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl [2-(2-thienyl)phenyl]acetate](/img/structure/B15358519.png)

![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B15358534.png)


